molecular formula C15H9F3O3 B1324011 3-Acetoxy-3',4',5'-trifluorobenzophenone CAS No. 890099-23-7

3-Acetoxy-3',4',5'-trifluorobenzophenone

Cat. No. B1324011
M. Wt: 294.22 g/mol
InChI Key: PTXNFAVDEKZUHY-UHFFFAOYSA-N
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Description

3-Acetoxy-3’,4’,5’-trifluorobenzophenone is a chemical compound with the molecular formula C15H9F3O3 . It has a molecular weight of 294.22 g/mol . The IUPAC name for this compound is 3-(3,4,5-trifluorobenzoyl)phenyl acetate .


Molecular Structure Analysis

The InChI code for 3-Acetoxy-3’,4’,5’-trifluorobenzophenone is 1S/C15H9F3O3/c1-8(19)21-11-4-2-3-9(5-11)15(20)10-6-12(16)14(18)13(17)7-10/h2-7H,1H3 . Its canonical SMILES structure is CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=C(C(=C2)F)F)F .


Physical And Chemical Properties Analysis

3-Acetoxy-3’,4’,5’-trifluorobenzophenone has a molecular weight of 294.22 g/mol . It has a computed XLogP3-AA value of 3.3 . It has 0 hydrogen bond donor count and 6 hydrogen bond acceptor count . It has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 294.05037863 g/mol . Its topological polar surface area is 43.4 Ų . It has a heavy atom count of 21 . Its complexity is 390 .

Scientific Research Applications

Metabolism and Endocrine Activity

Benzophenone-3, closely related to 3-Acetoxy-3',4',5'-trifluorobenzophenone, is extensively studied for its metabolism by liver microsomes and its impact on endocrine activity. Rat and human liver microsomes metabolize Benzophenone-3, affecting its estrogenic and anti-androgenic activities. Metabolites like 3-hydroxylated BP-3 and 2,4,5-trihydroxybenzophenone show varied estrogenic activity, contributing to the understanding of the structural requirements for such activity (Watanabe et al., 2015).

Photochemical Synthesis and Transformation

The photochemical synthesis of benzophenone derivatives, including 2′-acetoxy-2-hydroxy-5-methoxybenzophenone, has been explored. These derivatives, through photo-Fries rearrangement, show significant potential in various chemical processes, highlighting the photochemical behavior and transformation capabilities of related compounds (Diaz-Mondejar & Miranda, 1982).

Photolysis in Anti-tumor Agents

4-Acetoxy-4-(benzothiazol-2-yl)-2,5-cyclohexadien-1-one, a derivative, exhibits significant anti-tumor activity and undergoes photolysis, revealing insights into the behavior of such compounds in aqueous solutions and their potential as anti-tumor agents (Wang et al., 2009).

Application in Polymer Synthesis

Compounds like 3-acetoxybenzoic acid, structurally similar to 3-Acetoxy-3',4',5'-trifluorobenzophenone, are used in creating hyperbranched polyesters. These polymers exhibit varying degrees of branching and molecular weights, demonstrating the utility of benzophenone derivatives in advanced polymer synthesis (Kricheldorf et al., 1995).

properties

IUPAC Name

[3-(3,4,5-trifluorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3O3/c1-8(19)21-11-4-2-3-9(5-11)15(20)10-6-12(16)14(18)13(17)7-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXNFAVDEKZUHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641683
Record name 3-(3,4,5-Trifluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetoxy-3',4',5'-trifluorobenzophenone

CAS RN

890099-23-7
Record name 3-(3,4,5-Trifluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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